4-Bromohomoibotenic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La synthèse de l'acide Br-HIBO,® implique la bromation de l'acide homoibotènique. La réaction nécessite généralement un agent bromant tel que le brome ou la N-bromosuccinimide (NBS) en présence d'un solvant comme l'acide acétique ou le dichlorométhane. La réaction est effectuée dans des conditions de température contrôlées pour assurer une bromation sélective à la position souhaitée .

Méthodes de production industrielle: : La production industrielle de l'acide Br-HIBO,® suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend un contrôle précis de la température, de la concentration des réactifs et du temps de réaction. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions: : L'acide Br-HIBO,® subit diverses réactions chimiques, notamment :

Oxydation: L'acide Br-HIBO,® peut être oxydé pour former les dérivés oxo correspondants.

Réduction: Les réactions de réduction peuvent convertir l'acide Br-HIBO,® en ses formes réduites.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution: Des nucléophiles comme l'azoture de sodium (NaN₃) ou les thiols peuvent être utilisés pour les réactions de substitution.

Produits principaux: : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxo, tandis que les réactions de substitution peuvent produire une variété de dérivés d'isoxazole substitués .

Applications De Recherche Scientifique

Metabotropic Glutamate Receptor Studies

4-Bromohomoibotenic acid has been identified as a selective agonist for specific subtypes of metabotropic glutamate receptors. Research indicates that it activates phosphoinositide hydrolysis-linked mGluRs that are insensitive to other common agonists, such as 1S,3R-ACPD . This specificity makes it a valuable tool for studying the physiological roles of mGluRs in the central nervous system.

Neuropharmacological Research

In neuropharmacology, this compound is utilized to investigate its effects on neuronal excitability and synaptic transmission. Studies have shown that it can induce long-lasting sensitization of neurons to depolarization, a phenomenon known as the Quis effect . This property is particularly relevant for understanding mechanisms underlying synaptic plasticity and memory formation.

Investigating AMPA Receptor Subtypes

The compound has also been employed in studies focusing on AMPA receptor subtypes. It has been shown to have a differential effect on GluR1 and GluR3 subunits, providing insights into the molecular mechanisms that govern receptor desensitization and ligand affinity . Such investigations are crucial for developing subtype-selective drugs that can modulate synaptic transmission with reduced side effects.

Table 1: Summary of Research Findings on this compound

Case Study 1: Activation of Metabotropic Receptors

A study conducted on rat cortical slices demonstrated that this compound activated phosphoinositide hydrolysis through mGluR1 and mGluR5, highlighting its role in modulating intracellular signaling pathways . The findings suggest potential applications in treating disorders linked to dysregulated glutamate signaling.

Case Study 2: Investigating Neuronal Sensitization

Research exploring the Quis effect revealed that administration of this compound resulted in significant neuronal sensitization in response to subsequent depolarizing stimuli . This property could be leveraged to understand chronic pain mechanisms or addiction pathways.

Mécanisme D'action

Br-HIBO,® exerts its effects by binding to AMPA receptors, which are ligand-gated ion channels. Upon binding, Br-HIBO,® induces a conformational change in the receptor, leading to the opening of the ion channel and allowing the influx of cations such as sodium (Na⁺) and calcium (Ca²⁺). This results in depolarization of the postsynaptic membrane and the propagation of excitatory signals .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide (R,S)-2-amino-3-(3-carboxy-5-méthyl-4-isoxazolyl)propionique (ACPA): Un autre agoniste des récepteurs AMPA présentant des propriétés de liaison similaires.

Acide (S)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionique (Cl-HIBO): Un analogue chloro-substitué de l'acide Br-HIBO,® présentant une sélectivité réceptorique similaire.

Unicité: : L'acide Br-HIBO,® est unique en raison de sa forte sélectivité pour les récepteurs AMPA contenant des GluR2 homomères par rapport aux autres sous-unités. Cette sélectivité est attribuée aux interactions de liaison spécifiques et aux changements conformationnels induits par l'acide Br-HIBO,® dans le récepteur .

Activité Biologique

4-Bromohomoibotenic acid (BrHIBO) is a compound structurally related to homoibotenic acid, which is known for its selective agonistic activity on certain glutamate receptors. This article explores the biological activity of BrHIBO, focusing on its interactions with ionotropic and metabotropic glutamate receptors, its pharmacological implications, and relevant case studies.

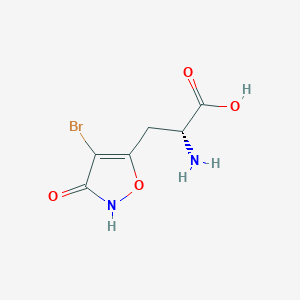

Chemical Structure and Properties

BrHIBO is characterized by its unique structure, which allows it to selectively activate specific subtypes of glutamate receptors. The compound's structural formula can be represented as follows:

This structure contributes to its affinity and selectivity for different receptor subtypes, particularly the AMPA receptors.

BrHIBO acts primarily as an agonist at the AMPA receptor subtype of ionotropic glutamate receptors. It exhibits a selective activation profile, influencing receptor desensitization and recovery kinetics. Research indicates that BrHIBO interacts with key amino acid residues in the receptor binding sites, notably at positions Y716 and R757 in GluR1 and GluR3 subunits, respectively. These interactions are critical for determining ligand affinity and receptor activation dynamics .

Receptor Selectivity

BrHIBO has been shown to selectively activate AMPA receptors while demonstrating minimal activity on NMDA receptors. This selectivity is significant for therapeutic applications, particularly in conditions where modulation of excitatory neurotransmission is desired without the adverse effects associated with NMDA receptor activation .

Kinetic Properties

The kinetic properties of BrHIBO have been studied extensively. The compound has been observed to induce rapid desensitization in AMPA receptors, similar to other known agonists. The desensitization rates are influenced by specific mutations in the receptor subunits, which alter the binding dynamics of BrHIBO .

| Receptor Type | Desensitization Rate (msec) | Recovery Rate (msec) |

|---|---|---|

| Wild-type GluR1 | 3.84 | 155 |

| Mutant Y716F | Similar to wild-type | Not significantly different |

| GluR3 | Faster than GluR1 | Slower recovery |

Neurological Implications

BrHIBO's role in neurological research has been highlighted in studies investigating its effects on neuronal excitability and synaptic plasticity. For instance, a study demonstrated that BrHIBO could enhance synaptic transmission in hippocampal slices, suggesting potential applications in cognitive enhancement therapies .

Alzheimer's Disease Research

In the context of neurodegenerative diseases such as Alzheimer's, BrHIBO has been investigated for its effects on cholinergic and glutamatergic systems. Research indicates that modulation of glutamate receptors can influence cognitive decline associated with Alzheimer's disease, making BrHIBO a candidate for further exploration in therapeutic contexts .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-bromo-3-oxo-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTOQOAGTSUNHA-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=O)NO1)Br)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=O)NO1)Br)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153223 | |

| Record name | 4-Bromohomoibotenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121313-14-2 | |

| Record name | 4-Bromohomoibotenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121313142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromohomoibotenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.